Cas no 1805455-27-9 (4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine)

4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern, combining difluoromethyl, hydroxy, iodo, and methoxy functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine and iodine moieties into target molecules. The presence of both electron-withdrawing (difluoromethyl, iodo) and electron-donating (hydroxy, methoxy) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. Its stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound’s versatility in functionalization further supports its use in developing bioactive compounds and advanced materials.
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine structure
1805455-27-9 structure
Product Name:4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine
CAS No:1805455-27-9
MF:C7H6F2INO2
MW:301.029321193695
CID:4886579
Update Time:2025-07-14

4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine
    • Inchi: 1S/C7H6F2INO2/c1-13-7-5(12)4(6(8)9)3(10)2-11-7/h2,6,12H,1H3
    • InChI Key: RDOAHLWEAJOZEP-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1C(F)F)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.4

4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030713-250mg
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine
1805455-27-9 95%
250mg
$1,068.20 2022-04-01
Alichem
A029030713-500mg
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine
1805455-27-9 95%
500mg
$1,752.40 2022-04-01
Alichem
A029030713-1g
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine
1805455-27-9 95%
1g
$3,155.55 2022-04-01

Additional information on 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine

Chemical Profile of 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine (CAS No. 1805455-27-9)

4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine, identified by its CAS number 1805455-27-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a structural motif widely recognized for its biological activity and utility in drug design. The presence of multiple functional groups, including a difluoromethyl substituent, a hydroxy group, an iodo atom, and a methoxy group, contributes to its unique chemical properties and potential applications in synthetic chemistry and drug development.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively explored in the design of kinase inhibitors, antiviral agents, and other therapeutic compounds. In recent years, the incorporation of difluoromethyl groups into drug candidates has shown promise in improving pharmacokinetic profiles, particularly in terms of reducing susceptibility to enzymatic degradation. This property makes 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine a valuable building block for medicinal chemists seeking to develop novel therapeutics with improved durability against metabolic pathways.

The hydroxy and methoxy functional groups further contribute to the compound's versatility. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This capability is particularly relevant in the design of ligands that interact with protein targets. On the other hand, the methoxy group can serve as a point of modification for further derivatization, allowing chemists to fine-tune the electronic and steric properties of the molecule. Such modifications are essential for optimizing drug-like properties such as solubility, permeability, and binding affinity.

The iodo substituent on the pyridine ring adds another layer of reactivity to this compound. Iodine atoms are commonly used in synthetic chemistry as handles for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental tools for constructing complex molecular architectures and have been widely employed in the synthesis of biologically active compounds. The presence of an iodine atom in 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine opens up numerous possibilities for further functionalization, making it a versatile intermediate in drug discovery pipelines.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of heterocyclic compounds like 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine. Studies have demonstrated that the spatial arrangement of functional groups can significantly influence biological activity. For instance, the orientation of the hydroxyl and methoxy groups relative to the pyridine ring can affect interactions with target enzymes or receptors. These insights have guided the development of more effective derivatives with enhanced therapeutic potential.

In addition to its synthetic utility, 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine has been investigated in various preclinical models as a potential lead compound for treating a range of diseases. Research has shown that derivatives of this compound exhibit inhibitory activity against certain kinases involved in cancer progression. The combination of metabolic stability provided by the difluoromethyl group and potent binding interactions facilitated by other functional groups makes this scaffold attractive for further optimization.

The iodine atom on the pyridine ring also plays a critical role in modulating electronic properties, which can influence both reactivity and binding affinity. This feature has been exploited in designing molecules that selectively interact with specific biological targets. For example, recent studies have explored the use of this compound as a precursor for developing small-molecule inhibitors targeting protein-protein interactions relevant to inflammatory diseases.

From a synthetic chemistry perspective, 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine serves as an excellent starting material for exploring new synthetic pathways. The combination of multiple reactive sites allows for diverse chemical transformations, enabling access to a wide array of derivatives with tailored properties. Advances in transition-metal-catalyzed reactions have further expanded the synthetic possibilities, allowing for efficient construction of complex molecular frameworks.

The growing interest in heterocyclic compounds like 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine is driven by their prevalence in bioactive natural products and their potential as therapeutic agents. The structural diversity inherent in these molecules provides a rich palette for medicinal chemists to explore. By leveraging computational tools and innovative synthetic strategies, researchers continue to uncover new applications for this class of compounds.

In conclusion, 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methoxypyridine (CAS No. 1805455-27-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique combination of functional groups offers numerous opportunities for structural modification and biological evaluation. As our understanding of structure-function relationships continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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